Methyl N-(2,4-dibromophenyl)carbamate
Description
Methyl N-(2,4-dibromophenyl)carbamate is a halogenated carbamate derivative characterized by a methyl carbamate group attached to a 2,4-dibromophenyl aromatic ring. The 2,4-dibromo substitution likely enhances steric and electronic effects compared to non-halogenated or mono-halogenated analogs, influencing its reactivity and biological activity.
Carbamates are widely studied for their pesticidal, antimicrobial, and pharmaceutical applications due to their ability to inhibit enzymes like acetylcholinesterase or interact with microbial biofilms . This compound’s bromine substituents may confer enhanced lipophilicity and resistance to metabolic degradation, critical for bioactivity.
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl N-(2,4-dibromophenyl)carbamate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12) |
InChI Key |
LPHMYWXXXTZGFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl N-(2,4-dibromophenyl)carbamate typically involves the reaction of 2,4-dibromoaniline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl N-(2,4-dibromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases like potassium carbonate and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-(2,4-dibromophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-(2,4-dibromophenyl)carbamate involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance its reactivity, allowing it to interact with various biological molecules. The carbamate group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of Methyl N-(2,4-dibromophenyl)carbamate with its analogs:
Key Observations :
- Carbamate vs. Thiourea : Thiourea derivatives (e.g., compound 1e) exhibit distinct electronic properties due to sulfur’s polarizability, enabling stronger hydrogen bonding and anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
